![molecular formula C14H18N6O B2530444 Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 1903308-49-5](/img/structure/B2530444.png)
Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
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Overview
Description
The compound "Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone" is a derivative of a class of compounds that have been studied for various biological activities. These compounds typically feature a cyclopropyl group attached to a piperazine ring, which is further linked to a methanone moiety. The piperazine ring is a common feature in pharmaceuticals and is known for its versatility in drug design due to its ability to engage in various interactions with biological targets .
Scientific Research Applications
Anticancer and Antituberculosis Potential
- Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone derivatives have shown promising results in anticancer and antituberculosis studies. A specific study synthesized a range of cyclopropyl piperazine methanone derivatives and tested them for in vitro anticancer activity against human breast cancer cells and antituberculosis activity. Some of these compounds exhibited significant effectiveness in both areas, suggesting potential for therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Synthesis of Novel Heterocycles
- The compound has been utilized in the synthesis of novel heterocycles. For example, a study explored the creation of new [1,2,4]triazin-1-yl alaninamides. These compounds constitute a new class of pseudopeptidic [1,2,4]triazines, showcasing a pathway for the development of complex molecular structures for various applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Antimicrobial Activities
- Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. A study synthesized several 1,2,4-triazole derivatives and assessed their effectiveness against various microorganisms, revealing good to moderate activities. This suggests its potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Contribution to Chemical Analysis Techniques
- The compound has contributed to advancements in chemical analysis techniques. For instance, a study utilized a related compound as an internal standard for gas chromatographic determination of technical pyrazon, an active ingredient in herbicide formulations (Výboh, Michálek, Šustek, & Bátora, 1974).
Advancement in Chemical Synthesis
- The compound plays a role in advancing chemical synthesis methodologies. For example, research has been conducted on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, demonstrating new methods for creating complex chemical structures (Gray & Stevens, 1976).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities .
Mode of Action
It is known that the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, leading to their antiviral and antimicrobial effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which may provide some insights into the pharmacokinetics of Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone.
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxicity at certain concentrations .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
cyclopropyl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-10-16-17-13-12(15-4-5-20(10)13)18-6-8-19(9-7-18)14(21)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHLCOHZYHWJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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